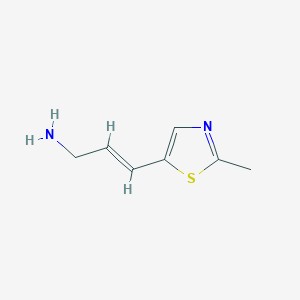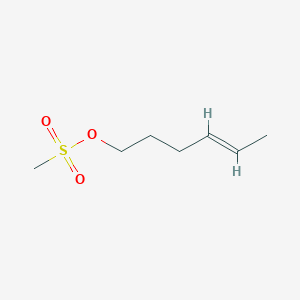
(4E)-hex-4-en-1-ylmethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-hex-4-en-1-ylmethanesulfonate is an organic compound characterized by the presence of a hex-4-en-1-yl group attached to a methanesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-hex-4-en-1-ylmethanesulfonate typically involves the reaction of hex-4-en-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Hex-4-en-1-ol+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4E)-hex-4-en-1-ylmethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as halides or amines.
Oxidation Reactions: The double bond in the hex-4-en-1-yl group can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can also be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium iodide in acetone can be used.
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.
Major Products
Substitution: Formation of hex-4-en-1-yl iodide.
Oxidation: Formation of hex-4-en-1,2-epoxide.
Reduction: Formation of hexane.
Scientific Research Applications
(4E)-hex-4-en-1-ylmethanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Potential use in the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicinal Chemistry: Investigated for its potential as a prodrug, where the methanesulfonate group can be cleaved to release the active drug.
Industrial Applications: Used in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4E)-hex-4-en-1-ylmethanesulfonate involves its interaction with nucleophiles, leading to the cleavage of the methanesulfonate group. This reaction can be catalyzed by enzymes or occur under basic conditions. The molecular targets include various nucleophilic sites in biological molecules or synthetic intermediates.
Comparison with Similar Compounds
Similar Compounds
Hex-4-en-1-yl acetate: Similar structure but with an acetate group instead of methanesulfonate.
Hex-4-en-1-yl bromide: Similar structure but with a bromide group.
Hex-4-en-1-yl tosylate: Similar structure but with a tosylate group.
Uniqueness
(4E)-hex-4-en-1-ylmethanesulfonate is unique due to the presence of the methanesulfonate group, which is a good leaving group in substitution reactions. This makes it particularly useful in organic synthesis for introducing the hex-4-en-1-yl group into other molecules.
Properties
Molecular Formula |
C7H14O3S |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
[(E)-hex-4-enyl] methanesulfonate |
InChI |
InChI=1S/C7H14O3S/c1-3-4-5-6-7-10-11(2,8)9/h3-4H,5-7H2,1-2H3/b4-3+ |
InChI Key |
ZHVIAXMWQPICEG-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CCCOS(=O)(=O)C |
Canonical SMILES |
CC=CCCCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



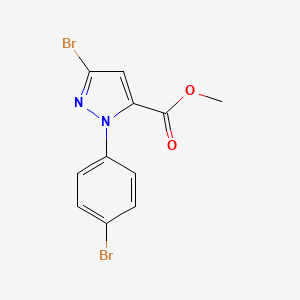
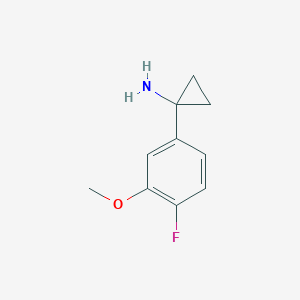
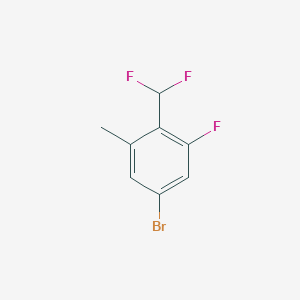
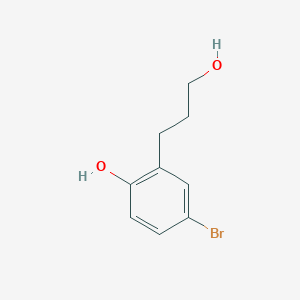
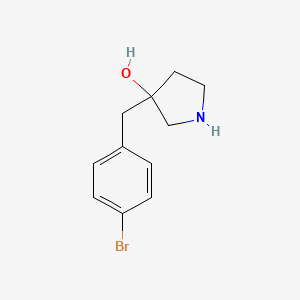
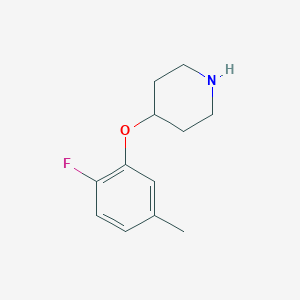
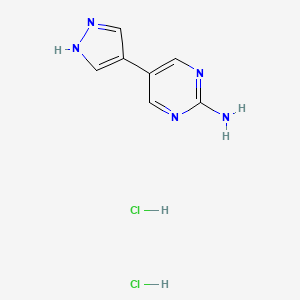
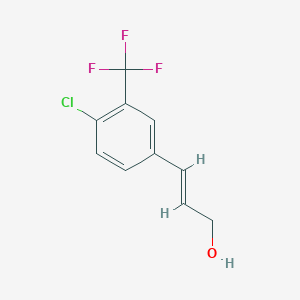
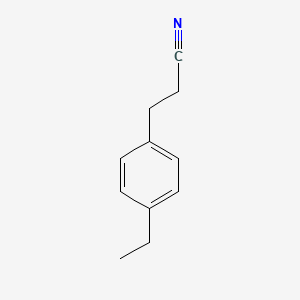

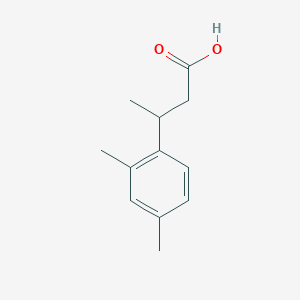
![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)
